molecular formula C17H26N2O3 B250008 N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea

N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea

Cat. No.: B250008
M. Wt: 306.4 g/mol
InChI Key: KRRYILGCPAXNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea, also known as CEU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit various biological activities. In

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For instance, this compound has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival. This compound has also been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to reduce the production of reactive oxygen species (ROS), which are harmful molecules that can damage cells and tissues. Additionally, this compound has been shown to improve glucose uptake and insulin sensitivity, which are important factors in the development of diabetes.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea has several advantages for lab experiments. Firstly, this compound is easy to synthesize, and the synthesis method is relatively simple. Secondly, this compound has been found to exhibit potent biological activities at low concentrations, which makes it a suitable compound for in vitro and in vivo studies. However, there are also limitations associated with the use of this compound in lab experiments. For instance, the solubility of this compound in water is relatively low, which can limit its application in certain assays. Additionally, the toxicity of this compound has not been fully investigated, which can pose a risk to researchers working with this compound.

Future Directions

There are several future directions for the research on N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea. Firstly, the mechanism of action of this compound needs to be further elucidated to understand how this compound exerts its biological activities. Secondly, the potential of this compound as a therapeutic agent for various diseases needs to be investigated in more detail, including the development of drug delivery systems for efficient delivery of this compound to target tissues. Thirdly, the toxicity of this compound needs to be thoroughly evaluated to ensure its safety for human use. Finally, the synthesis of this compound derivatives with improved biological activities should be explored.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields. The synthesis of this compound is relatively simple, and it exhibits potent biological activities at low concentrations. This compound has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities, among others. However, there are also limitations associated with the use of this compound in lab experiments, and the toxicity of this compound needs to be further investigated. Future research on this compound should focus on elucidating its mechanism of action, evaluating its safety, and exploring the synthesis of this compound derivatives with improved biological activities.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea involves the reaction of 3-(2-ethoxyethoxy)aniline with cyclohexyl isocyanate in the presence of a catalyst. The reaction takes place under mild conditions and yields this compound as a white solid with a high yield. The purity of the final product can be achieved by recrystallization.

Scientific Research Applications

N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea has been investigated for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Several studies have demonstrated the anticancer activity of this compound against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

1-cyclohexyl-3-[3-(2-ethoxyethoxy)phenyl]urea

InChI

InChI=1S/C17H26N2O3/c1-2-21-11-12-22-16-10-6-9-15(13-16)19-17(20)18-14-7-4-3-5-8-14/h6,9-10,13-14H,2-5,7-8,11-12H2,1H3,(H2,18,19,20)

InChI Key

KRRYILGCPAXNLK-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.